Diprop-2-en-1-yl 4-acetylheptanedioate
Description
Diprop-2-en-1-yl 4-acetylheptanedioate is an ester derivative characterized by a linear heptanedioate backbone substituted with an acetyl group at the 4-position and two propen-2-yl (allyl) ester groups. The compound’s molecular formula can be inferred as C₁₄H₂₀O₅, with a molecular weight of approximately 268.31 g/mol (calculated based on structural analogs).
Properties
CAS No. |
6302-52-9 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-acetylheptanedioate |
InChI |
InChI=1S/C15H22O5/c1-4-10-19-14(17)8-6-13(12(3)16)7-9-15(18)20-11-5-2/h4-5,13H,1-2,6-11H2,3H3 |
InChI Key |
GTQXENXHBBNKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC(=O)OCC=C)CCC(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 4-acetylheptanedioate typically involves the esterification of 4-acetylheptanedioic acid with diprop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diprop-2-en-1-yl 4-acetylheptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester or amide derivatives.
Scientific Research Applications
Diprop-2-en-1-yl 4-acetylheptanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diprop-2-en-1-yl 4-acetylheptanedioate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ester and ketone groups in the compound can undergo hydrolysis or reduction, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and commercial differences between Diprop-2-en-1-yl 4-acetylheptanedioate and related esters:
Key Comparative Insights
- Backbone and Functional Groups: The acetyl group in this compound increases polarity compared to non-acetylated analogs like Diprop-2-en-1-yl cyclohexane-1,4-dicarboxylate, which features a rigid cyclohexane ring .
Physicochemical Properties :
- The linear heptanedioate chain in this compound likely results in lower melting/boiling points compared to cyclic analogs (e.g., cyclohexane derivatives) due to reduced structural rigidity .
- The presence of dihydroxy groups in Diisobutyl 2,3-dihydroxysuccinate significantly increases hydrophilicity, making it distinct from the acetyl- or allyl-substituted compounds .
Commercial Availability :
- Both 1,7-Dimethyl 4-acetylheptanedioate and Diisobutyl 2,3-dihydroxysuccinate are listed as discontinued, limiting their accessibility for industrial or research applications .
- Diprop-2-en-1-yl cyclohexane-1,4-dicarboxylate remains available, suggesting stable demand in niche applications (e.g., specialty polymers) .
Research and Analytical Considerations
- Structural Characterization: Crystallographic analysis of such esters often employs software suites like SHELXL for refinement and WinGX/ORTEP for visualization, as noted in studies of analogous compounds . The allyl group’s electron-rich double bond may complicate spectral interpretation (e.g., NMR or IR), necessitating advanced analytical techniques.
- Synthetic Challenges: The acetyl group in this compound may require protection/deprotection strategies during synthesis to prevent side reactions, a hurdle less common in non-acetylated esters .
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